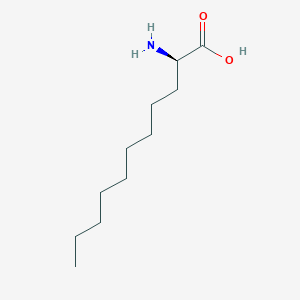(R)-2-Aminoundecanoic acid
CAS No.:
Cat. No.: VC3681032
Molecular Formula:
Molecular Weight: 201.31
* For research use only. Not for human or veterinary use.

Specification
| Molecular Weight | 201.31 |
|---|
Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-2-Aminoundecanoic acid has the molecular formula C11H23NO2. By analogy with the structurally similar 2-Aminodecanoic acid (C10H21NO2), we can infer several key structural features:
-
A linear aliphatic chain of 11 carbon atoms
-
An amino group at the C2 position with R-stereochemistry
The compound can be represented in SMILES notation as CC(C)CCCCCCCC(C(=O)O)N, with specific stereochemistry indicators for the R-configuration at the alpha carbon.
Physical and Chemical Properties
While specific data for (R)-2-Aminoundecanoic acid is limited in the available literature, several properties can be reasonably predicted based on structurally similar compounds:
-
Physical state: Likely a white crystalline solid at room temperature
-
Solubility: Probably limited solubility in water due to the long hydrocarbon chain, but soluble in organic solvents
-
Acid-base properties: Contains both acidic (carboxyl) and basic (amino) functional groups, making it amphoteric
-
Melting point: Likely in the range of 190-200°C based on similar amino acids
Synthesis Methods
Chemical Synthesis Approaches
While the search results don't provide specific methods for synthesizing (R)-2-Aminoundecanoic acid, several approaches could potentially be adapted from methods used for similar compounds:
Asymmetric Synthesis
Applications
Peptide Chemistry
-
Incorporation into peptides to create lipopeptides with unique properties
-
Design of peptide-based surfactants leveraging both hydrophilic (amino acid) and hydrophobic (alkyl chain) regions
-
Development of peptide mimetics for medicinal chemistry
Pharmaceutical Applications
-
Potential use as a chiral intermediate in drug synthesis
-
Possible development as a drug-delivery vector due to its amphiphilic nature
-
Research into biological activity based on structural similarity to naturally occurring compounds
Polymer Applications
While omega-amino acids like 11-aminoundecanoic acid are widely used in polyamide production, (R)-2-Aminoundecanoic acid could offer unique properties in polymer chemistry:
Specialty Polymers
The stereochemistry at the alpha position could impart specific properties to resulting polymers:
-
Controlled folding or helicity in the polymer chain
-
Enhanced mechanical properties due to stereoregular structure
-
Potential for biodegradable polymers with controlled degradation profiles
Comparison with Similar Compounds
Several compounds share structural similarities with (R)-2-Aminoundecanoic acid, each with distinct properties and applications:
Nomenclature and Identifiers
Based on systematic nomenclature patterns for similar compounds, (R)-2-Aminoundecanoic acid might also be known by several alternative names:
-
(R)-2-Aminoundecanoic acid
-
(R)-α-Aminoundecanoic acid
-
Undecanoic acid, (R)-2-amino-
-
(R)-2-Aminohendecanoic acid
This naming pattern follows the convention seen with 2-Aminodecanoic acid, which has synonyms including "Decanoic acid, 2-amino-" and "2-amino-decanoic acid" .
Current Research and Future Perspectives
Trends in Sustainable Chemistry
The chemical industry is increasingly focused on developing sustainable processes using renewable resources, as noted in the available literature . This trend may drive interest in compounds like (R)-2-Aminoundecanoic acid, particularly if they can be synthesized from bio-based starting materials.
The development of "green" synthesis routes for amino acids represents an active research area, with particular emphasis on:
-
Reducing waste through catalytic methods
-
Using renewable feedstocks
-
Developing room-temperature, aqueous-phase reactions
-
Implementing continuous-flow processes
Emerging Applications
Several emerging fields may create new applications for compounds like (R)-2-Aminoundecanoic acid:
Materials Science
-
Development of self-assembling materials based on amino acid amphiphiles
-
Creation of chiral materials with specific recognition properties
-
Design of biocompatible polymers for medical applications
Biotechnology
-
Potential incorporation into engineered proteins
-
Use in peptidomimetics for enzyme inhibition
-
Development of amino acid-based surfactants for biological applications
Advanced Synthesis Technologies
The innovative multienzyme cascade approaches recently developed for omega-amino acids represent the cutting edge of sustainable synthesis . Adapting these methods for alpha-amino acids with defined stereochemistry could lead to more efficient production of compounds like (R)-2-Aminoundecanoic acid.
Computational approaches, including molecular modeling and machine learning, may help optimize reaction conditions and enzyme engineering for improved stereoselectivity and efficiency in amino acid synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume